5-bromo-2-hydroxy-N-[(E)-3-phenylpropylideneamino]benzamide
Description
5-bromo-2-hydroxy-N-[(E)-3-phenylpropylideneamino]benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 2nd position, and a Schiff base linkage with a phenylpropylideneamino group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
5-bromo-2-hydroxy-N-[(E)-3-phenylpropylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-13-8-9-15(20)14(11-13)16(21)19-18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-11,20H,4,7H2,(H,19,21)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGXZSIAXAFIIP-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=NNC(=O)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=N/NC(=O)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-hydroxy-N-[(E)-3-phenylpropylideneamino]benzamide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-phenylpropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting Schiff base is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-hydroxy-N-[(E)-3-phenylpropylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The Schiff base linkage can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-bromo-2-oxo-N-[(E)-3-phenylpropylideneamino]benzamide.
Reduction: Formation of 5-bromo-2-hydroxy-N-(3-phenylpropyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-hydroxy-N-[(E)-3-phenylpropylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxy-N-[(E)-3-phenylpropylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The Schiff base linkage allows the compound to form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-hydroxy-N-phenylbenzamide: Lacks the Schiff base linkage and phenylpropylideneamino group.
3,5-dibromo-2-hydroxy-N-phenylbenzamide: Contains an additional bromine atom at the 3rd position.
5-bromo-2-hydroxy-3-methoxybenzylidene-4-methoxybenzohydrazide: Contains a methoxy group at the 3rd position and a different hydrazide linkage.
Uniqueness
5-bromo-2-hydroxy-N-[(E)-3-phenylpropylideneamino]benzamide is unique due to its specific Schiff base linkage, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the phenylpropylideneamino group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
